molecular formula C13H18N2O2 B168278 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone CAS No. 380374-85-6

1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B168278
CAS No.: 380374-85-6
M. Wt: 234.29 g/mol
InChI Key: AVCQLYXAEKNILW-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone is a high-purity chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the piperazine chemical class, a crucial pharmacophore found in numerous biologically active molecules . Piperazine derivatives are extensively investigated for their broad therapeutic potential, including applications in the development of antipsychotic agents . The compound serves as a versatile synthetic intermediate or building block for discovering and developing new active substances. Its structure, featuring a piperazine ring with specific substitutions, makes it a valuable scaffold for constructing more complex molecules targeting various disorders . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the high quality and consistency of this compound for their critical work in advancing chemical and pharmaceutical sciences.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11(16)14-7-9-15(10-8-14)12-3-5-13(17-2)6-4-12/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCQLYXAEKNILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356761
Record name 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380374-85-6
Record name 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Acetyl Chloride

In a standard procedure, 1-(4-methoxyphenyl)piperazine (1 equiv.) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2 equiv.) is added as a base to deprotonate the piperazine, enhancing its nucleophilicity. Acetyl chloride (1.3 equiv.) is then introduced dropwise at 0–4°C to minimize side reactions. The mixture is stirred for 2–4 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography, yielding 1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone with a typical yield of 85–90%.

Key Reaction Parameters

ParameterValue
SolventDichloromethane (DCM)
Temperature0–4°C (initial)
BaseTriethylamine
Acylating AgentAcetyl chloride
Yield85–90%

Alternative Acylating Agents

Bromoacetyl bromide has been explored as an alternative acylating agent, though it introduces a bromine substituent, requiring subsequent reduction to yield the ethanone derivative. This two-step process achieves comparable yields (80–85%) but adds complexity.

Alternative Synthetic Approaches

Nucleophilic Substitution with Ketone Derivatives

A Williamson ether synthesis-like approach employs 4-(4-methoxyphenyl)piperazine and chloroacetone in the presence of potassium carbonate. In methyl ethyl ketone (MEK) at 78–80°C, the reaction proceeds via an SN2 mechanism, forming the target compound with a yield of 75%. This method avoids moisture-sensitive reagents but requires higher temperatures and extended reaction times (12–24 hours).

Solid-Phase Synthesis

Recent advances utilize polymer-supported piperazine derivatives to streamline purification. The resin-bound intermediate is treated with acetyl chloride, followed by cleavage with trifluoroacetic acid (TFA). While yields are moderate (70–75%), this method reduces chromatographic steps, enhancing scalability.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DCM and acetonitrile favor acylation by stabilizing the transition state. Non-polar solvents (e.g., toluene) result in lower yields (<60%) due to poor solubility of the base.

Base Selection

Triethylamine remains the preferred base for its steric accessibility and efficient deprotonation. Substitution with bulkier bases (e.g., DBU) or inorganic bases (e.g., K₂CO₃) reduces yields by 10–15%, likely due to incomplete neutralization of HCl byproducts.

Temperature Control

Exothermic acylation necessitates low temperatures (0–5°C) to prevent decomposition. Post-reaction warming to room temperature ensures completion without compromising stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.42 (d, J = 8.8 Hz, 2H, ArH), 6.89 (d, J = 8.8 Hz, 2H, ArH), 3.75 (s, 3H, OCH₃), 3.60–3.55 (m, 4H, piperazine-H), 2.85–2.80 (m, 4H, piperazine-H), 2.10 (s, 3H, COCH₃).

  • IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) confirms purity >99%. Mobile phase: acetonitrile/water (70:30, v/v) with 0.1% TFA.

Comparative Analysis of Methods

MethodYieldSolventBasePurificationScalability
Acetyl Chloride85–90%DCMTriethylamineColumn Chromatog.High
Chloroacetone75%MEKK₂CO₃FiltrationModerate
Solid-Phase70–75%DMFDIEATFA CleavageHigh

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone , also known as C13H18N2O2 , has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and case studies.

Antidepressant Activity

Research indicates that compounds containing piperazine moieties exhibit significant antidepressant properties. For instance, studies have shown that derivatives of piperazine can modulate serotonin receptors, which are critical targets for antidepressant medications.

Case Study: Serotonin Receptor Modulation

A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could effectively increase serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. The specific interactions of this compound with serotonin receptors warrant further investigation.

Antipsychotic Potential

The structural similarity of this compound to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders.

Data Table: Comparison of Antipsychotic Agents

Compound NameMechanism of ActionReference
This compoundSerotonin/Dopamine Receptor Modulator
ClozapineDopamine Receptor AntagonistJournal of Psychiatry
RisperidoneSerotonin/Dopamine AntagonistClinical Therapeutics

Anti-Anxiety Effects

The anxiolytic effects of piperazine derivatives have been documented in various studies. The compound's ability to interact with GABA receptors may contribute to its potential as an anxiolytic agent.

Case Study: Anxiolytic Activity

A preclinical study assessed the anxiolytic effects of structurally related compounds in animal models, revealing significant reductions in anxiety-like behaviors. This suggests that this compound may exhibit similar effects.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of piperazine derivatives. The ability to protect neural cells from oxidative stress and apoptosis positions this compound as a candidate for neurodegenerative disease therapies.

Data Table: Neuroprotective Agents

Compound NameNeuroprotective MechanismReference
This compoundReduces Oxidative Stress
CurcuminAnti-inflammatoryNeuroscience Letters
ResveratrolSIRT1 ActivationNature Reviews

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with various neurotransmitter receptors in the brain. It exhibits anti-dopaminergic and anti-serotonergic activities, which are crucial in antipsychotic drug action. The compound binds to dopamine and serotonin receptors, inhibiting their activity and thereby exerting its antipsychotic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Piperazine Key Functional Groups Biological Activity
1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone 4-Methoxyphenyl Ethanone Not explicitly reported
1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl-4-yl, 2-methoxyphenyl Ethanone, biphenyl Antipsychotic (anti-dopaminergic/serotonergic)
7n: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone 4-Methoxyphenylsulfonyl Sulfonyl, tetrazole-thio Antiproliferative
UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone 4-Trifluoromethylphenyl, pyridine Pyridine, trifluoromethyl Antiparasitic (CYP51 inhibition)
APEHQ: 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone Azo-linked 8-hydroxyquinoline Azo, hydroxyquinoline Antifungal (enhanced via metal complexes)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF₃, nitro) in analogs like UDO and 7n . Methoxy groups may improve solubility but reduce metabolic stability compared to halogenated derivatives.
  • Biphenyl vs. Monophenyl Systems: Biphenyl analogs in exhibit enhanced anti-dopaminergic activity due to increased lipophilicity and receptor binding .
  • Sulfonyl and Heterocyclic Additions: Sulfonyl groups (e.g., in 7n) and tetrazole-thio linkages correlate with antiproliferative activity, suggesting divergent mechanisms compared to simpler ethanone derivatives .

Table 2: Activity Comparison

Compound Class Receptor/Enzyme Target Potency/IC₅₀ Selectivity Notes Reference
Biphenyl-arylpiperazine ethanones Dopamine D2, Serotonin 5-HT2A Moderate to high Lower catalepsy induction vs. haloperidol
Sulfonyl-piperazine ethanones Cell proliferation pathways Variable (IC₅₀: 1–10 µM) Activity linked to sulfonyl and tetrazole groups
Pyridine-based CYP51 inhibitors Trypanosoma cruzi CYP51 enzyme Comparable to posaconazole High specificity for non-azolic CYP51
APEHQ metal complexes Fungal cell membranes Enhanced vs. ligand alone Activity increases with metal coordination

Key Findings :

  • Antipsychotic Potential: Biphenyl derivatives with methoxy or dichlorophenyl groups () showed balanced anti-dopaminergic and anti-serotonergic activity, with reduced extrapyramidal side effects (e.g., catalepsy) . The target compound’s monophenyl system may offer milder activity but improved selectivity.
  • Antiproliferative Mechanisms : Sulfonyl-piperazine derivatives () likely target tubulin or kinase pathways, whereas the target compound’s lack of sulfonyl groups may limit such effects .
  • Antiparasitic vs. Antifungal: Trifluoromethyl and pyridine groups in UDO enable CYP51 inhibition, while the azo-quinoline system in APEHQ facilitates metal-binding for antifungal activity.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound logP (Predicted) Molecular Weight (g/mol) Melting Point (°C) Key ADME Traits
Target Compound ~2.5 246.3 Not reported Moderate blood-brain barrier penetration
1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone ~4.1 425.3 154–156 High QPlogBB (brain affinity)
7n ~3.8 520.1 161–163 Low metabolic stability
UDO ~3.9 438.8 Not reported High CYP51 binding efficiency

Key Insights :

  • Lipophilicity: The target compound’s lower logP vs.
  • Metabolic Stability : Halogenated or sulfonyl compounds (e.g., 7n, UDO) may face faster hepatic clearance compared to methoxy-substituted analogs .
  • Brain Accessibility: QSAR models from highlight QPlogBB and electron affinity as critical for antipsychotic activity, favoring biphenyl systems over monophenyl .

Biological Activity

1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone, also known as a piperazine derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 831828

The compound features a piperazine ring substituted with a methoxyphenyl group, which influences its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. In a comparative study, the compound demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with IC50 values ranging from 16 μg/mL to 64 μg/mL .

Antioxidant Activity

The antioxidant potential of piperazine derivatives has also been explored. In vitro assays revealed that related compounds exhibited significant free radical scavenging activity. For example, a derivative showed an IC50 value of 18.27 ± 1.1 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant capabilities compared to ascorbic acid .

Antichlamydial Activity

Recent studies have highlighted the antichlamydial activity of piperazine derivatives. Compounds structurally related to this compound have been shown to selectively inhibit Chlamydia species, suggesting their potential as therapeutic agents against chlamydial infections .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or signaling pathways, leading to reduced microbial viability.
  • Free Radical Scavenging : Its structural components allow it to donate protons to free radicals, thus neutralizing oxidative stress.
  • Cellular Interaction : The piperazine ring may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Case Studies and Research Findings

Several studies have investigated the efficacy of piperazine derivatives in different biological contexts:

StudyBiological ActivityFindings
Leung et al. (2020)AntibacterialCompounds showed moderate activity against N. meningitidis (IC50: 64 μg/mL) and H. influenzae (IC50: 32 μg/mL) .
MDPI Study (2023)AntioxidantDerivatives exhibited significant antioxidant activity with IC50 values comparable to standard antioxidants .
PMC Study (2022)AntichlamydialIdentified compounds selectively targeting Chlamydia, demonstrating potential for drug development .

Q & A

Q. What are the standard synthetic routes for 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(4-methoxyphenyl)piperazine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used at 0–25°C for 12–24 hours . Optimization includes:

  • Catalysis: Use of N,N-diisopropylethylamine (DIPEA) improves yields by neutralizing HCl byproducts.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity.

Q. Key Reaction Parameters

ReagentSolventTemperatureTimeYield
Acetyl chloride, DIPEADCM0°C → RT24 h65–75%
Acetic anhydride, K₂CO₃THFReflux12 h60–70%

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: A multi-technique approach is employed:

  • X-ray crystallography : Determines absolute configuration and piperazine ring conformation (chair or boat). SHELX software is widely used for refinement .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), methoxy group (δ 3.7–3.8 ppm), and acetyl methyl (δ 2.1–2.3 ppm).
    • ¹³C NMR : Carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–160 ppm) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 261.2 (C₁₃H₁₇N₂O₂⁺).

Q. What in vitro biological activities are associated with this compound?

Methodological Answer: The compound exhibits:

  • Antipsychotic activity : Dopamine (D₂) and serotonin (5-HT₂A) receptor antagonism, validated via radioligand binding assays (IC₅₀ < 100 nM) .
  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Kinase inhibition : Screened against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer:

  • QSAR studies : Use descriptors like logP, polar surface area, and electron affinity (EA) to predict blood-brain barrier permeability (QPlogBB) and receptor affinity. For example, EA values < -0.5 eV correlate with antidopaminergic activity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in D₂/5-HT₂A receptors. The methoxyphenyl group forms π-π interactions with Phe residues in the receptor’s hydrophobic pocket .

Q. Key Computational Parameters

DescriptorOptimal RangeImpact on Activity
QPlogBB-1.0 to 0.5CNS penetration
EA-1.2 to -0.5Dopamine antagonism

Q. How do structural modifications influence pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Methoxy group replacement : Substitution with Cl or CF₃ increases 5-HT₂A affinity but reduces solubility.
  • Piperazine ring modification : N-methylation lowers metabolic stability, while spirocyclic derivatives improve selectivity .

Q. SAR Trends

ModificationBiological ImpactRationale
4-Methoxy → 4-Cl↑ 5-HT₂A affinity (IC₅₀ = 45 nM)Enhanced lipophilicity
Piperazine → Piperidine↓ D₂ activity (IC₅₀ = 220 nM)Altered conformation

Q. What experimental challenges arise in handling this compound, and how are they mitigated?

Methodological Answer:

  • Solubility : Poor aqueous solubility (<1 mg/mL) is addressed using co-solvents (DMSO:PBS = 1:9) or nanoformulation.
  • Stability : Degrades under UV light (t₁/₂ = 2 h). Store in amber vials at -20°C under nitrogen .
  • Toxicity : LC₅₀ > 100 µM in HEK293 cells. Use PPE and fume hoods during synthesis .

Q. How are contradictory bioactivity data resolved in interdisciplinary studies?

Methodological Answer: Discrepancies (e.g., variable IC₅₀ values across labs) are addressed via:

  • Assay standardization : Use uniform cell lines (e.g., CHO-K1 for receptors) and positive controls (haloperidol for D₂).
  • Meta-analysis : Pool data from ≥3 independent studies; apply statistical tools (ANOVA, p < 0.05) to identify outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone
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1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone

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